1-(1,3-Thiazol-5-yl)but-2-yn-1-one
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Overview
Description
1-(1,3-Thiazol-5-yl)but-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,3-Thiazol-5-yl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
1-(1,3-Thiazol-5-yl)but-2-yn-1-one has a wide range of scientific research applications:
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. .
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including the inhibition of enzymes and the modulation of receptor activity. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(1,3-Thiazol-5-yl)but-2-yn-1-one can be compared with other thiazole derivatives, such as:
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(1,3-Thiazol-2-yl)ethanone: Used in the synthesis of various pharmaceuticals.
Thiazofurin: An anticancer agent with a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-yl)but-2-yn-1-one |
InChI |
InChI=1S/C7H5NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-5H,1H3 |
InChI Key |
GDWWVHNZICYHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C1=CN=CS1 |
Origin of Product |
United States |
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